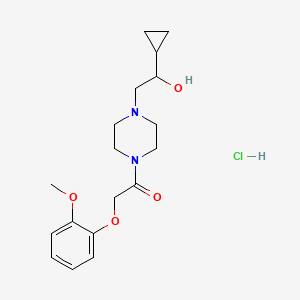

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride

Description

This compound features a piperazine core substituted with a 2-cyclopropyl-2-hydroxyethyl group at the 4-position and a 2-methoxyphenoxy ethanone moiety. The hydrochloride salt enhances solubility and stability. The cyclopropyl group confers steric and electronic effects, while the 2-methoxyphenoxy group may influence pharmacokinetics through hydrogen bonding and lipophilicity modulation. The molecular formula is estimated as C₁₈H₂₅N₂O₄·HCl (molar mass ≈ 377.0 g/mol).

Properties

IUPAC Name |

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4.ClH/c1-23-16-4-2-3-5-17(16)24-13-18(22)20-10-8-19(9-11-20)12-15(21)14-6-7-14;/h2-5,14-15,21H,6-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWVJVSROSOOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC(C3CC3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Piperazine Derivatives

Key Observations :

- The 2-methoxyphenoxy ethanone moiety differs from chloro () or pyrrole-linked () groups, likely altering electronic properties and target selectivity.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Observations :

Research Findings and Therapeutic Potential

- The methoxy group may improve blood-brain barrier penetration.

- These compounds show broader antimicrobial activity.

- Hydroxypropyl-Pyrrole Derivatives () : The pyrrole linkage may target heme-containing enzymes or ion channels, common in antimalarial or anticonvulsant drugs.

Preparation Methods

Preparation of 4-(2-Cyclopropyl-2-hydroxyethyl)piperazine

Step 1: Cyclopropyl Grignard Addition

2-Cyclopropylethanol is synthesized via Grignard reaction between cyclopropylmagnesium bromide and ethylene oxide. The alcohol is subsequently oxidized to 2-cyclopropylacetaldehyde using manganese(IV) oxide in dichloromethane.

Step 2: Reductive Amination

The aldehyde undergoes reductive amination with piperazine using sodium cyanoborohydride in methanol, yielding 4-(2-cyclopropyl-2-hydroxyethyl)piperazine.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methanol | |

| Reducing Agent | NaBH3CN | |

| Temperature | 0–25°C | |

| Yield | 72–85% |

Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

Step 1: Etherification

2-Methoxyphenol reacts with chloroacetic acid in alkaline conditions (K2CO3 in acetone) to form 2-(2-methoxyphenoxy)acetic acid.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Base | K2CO3 | |

| Solvent | Acetone | |

| Temperature | Reflux (56°C) | |

| Yield | 88% |

Step 2: Activation as Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acid chloride, crucial for subsequent acylations.

Final Coupling and Salt Formation

Acylation of Piperazine Intermediate

The piperazine derivative is reacted with 2-(2-methoxyphenoxy)acetyl chloride in dichloromethane with triethylamine as a base.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | CH2Cl2 | |

| Base | Et3N | |

| Temperature | 0°C → RT | |

| Yield | 65–78% |

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.25 equiv) in ethanol, precipitating the hydrochloride salt.

Crystallization :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Acid | HCl (gas) | |

| Purity | >99% (HPLC) |

Analytical Characterization

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.